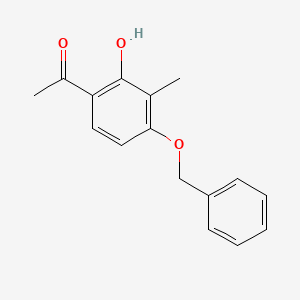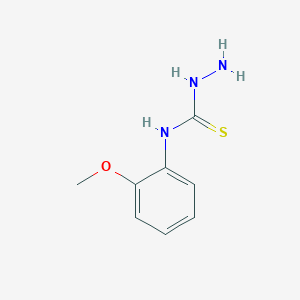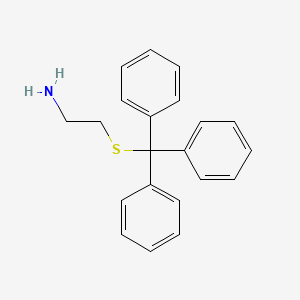
3-(2,4-二甲基苯基)-2-巯基-3h-喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties, as well as their potential use in the treatment of various diseases .
Synthesis Analysis
Quinazolinone derivatives are typically synthesized through various methods, including microwave-assisted synthesis, which is known for its rapid and efficient production of these compounds . The starting materials for the synthesis of quinazolinone derivatives often include aniline or 2-aminobenzophenones, which undergo reactions with different aldehydes, ketones, or isatins to form the desired quinazolinone structure . The synthesis process can be optimized to enhance the yield and selectivity of the desired compound .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by spectroscopic methods such as FTIR, NMR, and X-ray diffraction techniques . These methods provide detailed information about the molecular geometry, stability, and intermolecular interactions, which are crucial for understanding the compound's reactivity and biological activity. Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure and properties .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including condensation with hydrazine hydrate to form triazoloquinazolinones, or with isatins to form spiro compounds . These reactions can lead to the formation of a wide array of quinazolinone-based structures with potential pharmacological activities. The reactivity of these compounds can be further modified by introducing different substituents on the quinazolinone core .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups and substituents can significantly affect these properties. The antimicrobial and antiviral activities of these compounds are often evaluated through in vitro assays, which help in determining their efficacy and potential therapeutic index . The physicochemical properties are also studied using computational methods like DFT to understand the electronic structure and reactivity of the molecules .
科学研究应用
合成和药理潜力
合成技术
新型 3-苯基-2-取代-3H-喹唑啉-4-酮(包括 3-(2,4-二甲基苯基)-2-巯基-3h-喹唑啉-4-酮的衍生物)已通过涉及氨基、各种醛和酮的特定反应合成 (Alagarsamy 等人,2007 年)。这种方法展示了该化合物在针对不同应用进行修饰时的多功能性。
抗菌性能
该化合物的某些衍生物显示出显着的抗菌和抗真菌活性,表明其在开发新的抗菌剂中具有潜在用途 (Alagarsamy 等人,2004 年)。
抗病毒应用
- 抗病毒功效:已测试了 3-(2,4-二甲基苯基)-2-巯基-3h-喹唑啉-4-酮的某些衍生物对多种病毒(包括流感和严重急性呼吸系统综合征冠状病毒)的抗病毒活性,证明了它们作为抗病毒剂的潜力 (Selvam 等人,2007 年)。
结构和电子性质
- 分子稳定性和相互作用:已对类似于目标化合物的喹唑啉衍生物的分子稳定性进行了研究,突出了这些化合物中分子内和分子间相互作用的重要性 (Gandhi 等人,2020 年)。这项研究可以深入了解类似化合物的结构稳定性。
药学潜力
应激条件下的药物稳定性
对相关喹唑啉衍生物在高温和不同 pH 值等各种应激条件下的稳定性的研究,提供了对这些化合物在药物环境中的实际应用和储存要求的见解 (Gendugov 等人,2021 年)。
对蛋白酶的抑制作用
某些喹唑啉-4(3H)-酮已被确定为热溶解酶(M4 蛋白酶家族的原型)的抑制剂,表明它们在开发新的治疗剂中具有潜在作用 (Khan 等人,2010 年)。
作用机制
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its potential use in the synthesis of antidepressants , it might interact with its targets to modulate neurotransmitter levels, thereby influencing mood.
Biochemical Pathways
If it indeed acts as an antidepressant, it could potentially influence the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways .
Result of Action
If it acts as an antidepressant, it could potentially alleviate symptoms of depression by modulating neurotransmitter levels .
属性
IUPAC Name |
3-(2,4-dimethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-7-8-14(11(2)9-10)18-15(19)12-5-3-4-6-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZJTXHVFMJNKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355540 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethyl-phenyl)-2-mercapto-3h-quinazolin-4-one | |
CAS RN |
22458-49-7 |
Source


|
| Record name | 3-(2,4-Dimethylphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)


![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)





